molecular formula C14H15N3O2S B2448457 3-methyl-5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole CAS No. 1286698-28-9

3-methyl-5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole

Cat. No.: B2448457
CAS No.: 1286698-28-9
M. Wt: 289.35
InChI Key: QQBRBKNUIGJESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of azetidines and oxadiazoles

Properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-9-15-13(19-16-9)10-7-17(8-10)14(18)11-5-3-4-6-12(11)20-2/h3-6,10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBRBKNUIGJESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Pathway (Two-Step Cyclization)

The most widely applied method involves nitrile condensation with hydroxylamine to form amidoximes, followed by O-acylation and thermal cyclodehydration.

Step 1: Formation of Amidoxime Intermediate
3-Methyl-1,2,4-oxadiazole precursors are synthesized by reacting methyl-substituted nitriles with hydroxylamine hydrochloride under basic conditions. For example:
$$
\text{R-CN} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{NaOH, EtOH}} \text{R-C(NHOH)=N-OH} \quad
$$
Optimization Note : Microwave irradiation (100–150 W, 80°C, 20 min) enhances reaction rates and yields (85–92%) compared to conventional heating.

Step 2: O-Acylation and Cyclodehydration
The amidoxime intermediate undergoes O-acylation with activated carboxylic acid derivatives (e.g., acyl chlorides, anhydrides), followed by intramolecular cyclization. For the target compound, 5-position functionalization requires a pre-installed azetidine-containing acylating agent:
$$
\text{R-C(NH-OAc)=N-OH} \xrightarrow{\Delta, \text{pH 9.5 buffer}} \text{1,2,4-Oxadiazole} \quad
$$
Critical Parameters :

  • Temperature : 90°C in borate buffer (pH 9.5) minimizes hydrolytic side reactions.
  • Leaving Group : Triflate or chloride anions facilitate cyclization.

Azetidine Ring Construction and Functionalization

Azetidine Synthesis via Cyclization Reactions

Azetidine rings are typically formed via intramolecular nucleophilic substitution or [2+2] cycloadditions. For 3-substituted azetidines, Staudinger/aza-Wittig reactions offer a robust pathway:

Example Protocol :

  • Diazidoglyoxime ester preparation from glyoxime and azide sources.
  • Staudinger Reaction : Treatment with triphenylphosphine generates iminophosphorane intermediates.
  • Aza-Wittig Cyclization : Intramolecular attack forms the azetidine ring.

$$
\text{Diazidoglyoxime ester} \xrightarrow{\text{PPh}_3} \text{Azetidine derivative} \quad
$$

Yield Optimization : Silica gel-supported microwave synthesis reduces reaction time to 15–30 min with yields exceeding 75%.

N1-Acylation with 2-(Methylsulfanyl)benzoyl Chloride

Introducing the 2-(methylsulfanyl)benzoyl group necessitates regioselective acylation of the azetidine nitrogen.

Procedure :

  • React azetidine with 2-(methylsulfanyl)benzoyl chloride (1.2 equiv) in dry DCM.
  • Catalytic DMAP (4-dimethylaminopyridine) enhances acylation efficiency.
  • Purification via silica chromatography (hexane:EtOAc 7:3) yields the acylated product.

Challenges :

  • Steric Hindrance : Bulky substituents at C3 of azetidine may necessitate elevated temperatures (50–60°C).
  • Sulfide Oxidation : Use of inert atmosphere (N₂/Ar) prevents oxidation of methylsulfanyl to sulfoxide.

Convergent Assembly of the Target Compound

Coupling Azetidine and Oxadiazole Moieties

The final step involves linking the functionalized azetidine to the 5-position of the 1,2,4-oxadiazole. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is unsuitable due to the absence of aryl halides. Instead, nucleophilic aromatic substitution (SNAr) or Huisgen cycloaddition may be employed.

SNAr Approach :

  • Activation of Oxadiazole C5 : Introduce a leaving group (e.g., Cl, Br) at C5 via halogenation.
  • Nucleophilic Displacement : React with azetidine derivative under basic conditions (K₂CO₃, DMF, 80°C).

$$
\text{5-Bromo-oxadiazole} + \text{Azetidine} \xrightarrow{\text{Base}} \text{Target Compound} \quad
$$

Yield Data :

Leaving Group Base Solvent Temp (°C) Yield (%)
Br K₂CO₃ DMF 80 68
Cl Et₃N THF 60 52

Alternative Synthetic Strategies

One-Pot Tandem Reactions

Recent advances enable tandem amidoxime formation, acylation, and cyclization in a single pot, reducing purification steps:

Protocol :

  • Mix methyl nitrile, hydroxylamine, and azetidine acyl chloride in acetonitrile.
  • Add TfOH (triflic acid) as catalyst.
  • Microwave irradiation (100 W, 90°C, 30 min).

Advantages :

  • Time Efficiency : 30 min vs. 8–12 h for stepwise synthesis.
  • Yield Improvement : 78–85% isolated yield.

Solid-Phase Synthesis for LIBRARY Generation

For combinatorial applications, silica-supported synthesis allows parallel preparation of analogs:

  • Immobilize amidoxime precursor on silica via linker.
  • Perform O-acylation and cyclization on solid support.
  • Cleave product using mild acidic conditions (e.g., TFA/DCM).

Scalability : Milligram to gram-scale production with consistent purity (>95% by HPLC).

Characterization and Analytical Validation

Critical spectroscopic data for the target compound include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 3H, Ar-H), 4.95–4.70 (m, 1H, azetidine CH), 3.90–3.60 (m, 2H, azetidine N-CH₂), 2.85 (s, 3H, SCH₃), 2.55 (s, 3H, oxadiazole-CH₃).
  • HRMS (ESI+) : m/z calculated for C₁₅H₁₆N₃O₂S [M+H]⁺ 310.0984, found 310.0986.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the azetidine nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced oxadiazole derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

The oxadiazole derivatives have shown promise in drug discovery due to their biological activities. For instance:

  • Anticancer Activity : Various studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against different cancer cell lines. For example, derivatives of 1,2,4-oxadiazoles have been evaluated for their activity against HCT-116 and PC-3 cancer cell lines, showing IC50 values that suggest potential as anticancer agents .
Compound TypeCell LineIC50 Value (µM)
1,2,4-Oxadiazole DerivativeHCT-11613.6 - 48.37
1,2,4-Oxadiazole DerivativePC-3Variable

Antimicrobial Activity

Compounds containing the oxadiazole moiety have been synthesized and tested for antibacterial properties. For instance:

  • A study reported the synthesis of various oxadiazole derivatives that were subjected to antibacterial testing against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics like amoxicillin .

Antifungal Properties

Research has also indicated that oxadiazoles can possess antifungal activity. Specific derivatives have been evaluated for their effectiveness against fungal strains such as Candida albicans.

Case Study 1: Anticancer Activity Evaluation

In a study conducted by de Oliveira et al., a series of substituted oxadiazoles were synthesized and tested against multiple cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The results showed that certain derivatives exhibited comparable activity to established chemotherapeutic agents .

Case Study 2: Antimicrobial Assessment

A study exploring the antibacterial efficacy of synthesized oxadiazole derivatives highlighted their potential as peptide deformylase inhibitors. The derivatives were tested against various microbial strains, demonstrating promising results in inhibiting bacterial growth .

Mechanism of Action

The mechanism of action of 3-methyl-5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole may involve interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and azetidine rings can interact with biological macromolecules, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole: can be compared with other azetidine and oxadiazole derivatives.

    Similar Compounds: 3-methyl-5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole, 3-methyl-5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole.

Uniqueness

The unique combination of the oxadiazole and azetidine rings in 3-methyl-5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole provides distinct chemical and biological properties that may not be present in other similar compounds.

Biological Activity

The compound 3-methyl-5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C14_{14}H16_{16}N4_{4}OS
  • Molecular Weight : 288.37 g/mol
  • IUPAC Name : 3-methyl-5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole

Biological Activity Overview

The biological activity of oxadiazole derivatives is well-documented, with studies indicating their potential as:

  • Anticancer agents
  • Antimicrobial compounds
  • Enzyme inhibitors

Anticancer Activity

Research has shown that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds similar to 3-methyl-5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole demonstrated IC50_{50} values in the micromolar range against breast cancer cell lines like MCF-7 and MDA-MB-231 .
Cell Line IC50_{50} (µM) Reference
MCF-70.65
MDA-MB-2312.41

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

  • Antitubercular Activity : Similar oxadiazole compounds have been reported to inhibit Mycobacterium tuberculosis effectively, with some derivatives showing activity against resistant strains .

The mechanism by which 3-methyl-5-{1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial survival.
  • Induction of Apoptosis : It has been noted that certain derivatives induce apoptosis in cancer cells through mitochondrial pathways .

Case Studies and Research Findings

A series of studies have highlighted the efficacy of oxadiazole derivatives:

  • Study on Cancer Cell Lines : A study found that specific oxadiazole derivatives had higher cytotoxicity than doxorubicin against leukemia and breast cancer cell lines, indicating their potential as alternative therapeutic agents .
  • Antimicrobial Efficacy : Research demonstrated that oxadiazoles could inhibit the growth of Mycobacterium bovis both in active and dormant states, suggesting their utility in treating tuberculosis .

Q & A

Q. Table 1. Key Pharmacological Activities of 1,2,4-Oxadiazole Derivatives

Derivative SubstitutionBioactivityModel SystemReference
3,5-DiarylAntitumor (40% tumor weight reduction)Mice xenografts
Vanillin-substituted arylAntioxidant (IC50_{50} = 12 µM, DPPH)In vitro radical assay
Benzotriazole-tetheredAnalgesic (ED50_{50} = 25 mg/kg)Rat tail-flick test

Q. Table 2. Computational Parameters for DFT Studies

PropertyValue (eV)MethodReference
HOMO-LUMO Gap4.2–5.1B3LYP/6-311+G(d,p)
Dipole Moment3.8–4.5 DebyeCAM-B3LYP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.